3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15IO3 It is a derivative of benzaldehyde, featuring an iodine atom, a methoxy group, and a 4-methylbenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxy-substituted benzaldehyde, followed by the introduction of the 4-methylbenzyl ether group through etherification reactions. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the iodine atom and the methoxy group can influence its reactivity and binding affinity to these targets, modulating its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
- 3-Iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
- 3-Iodo-5-methoxy-4-[(4-chlorobenzyl)oxy]benzaldehyde
Uniqueness
3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the specific combination of substituents on the benzaldehyde core. The presence of the iodine atom, methoxy group, and 4-methylbenzyl ether group imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPYYBKRKXOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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